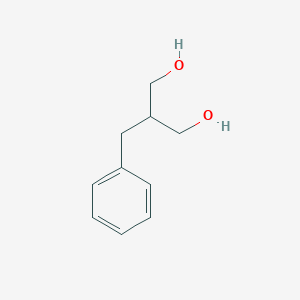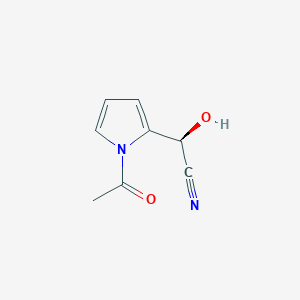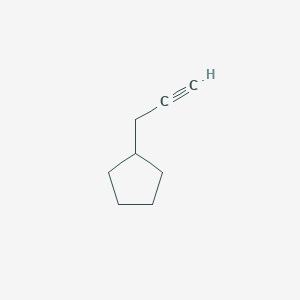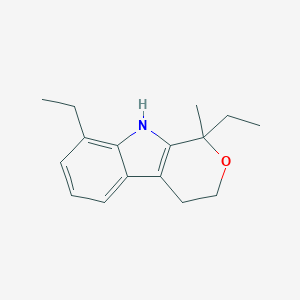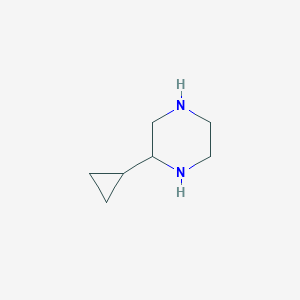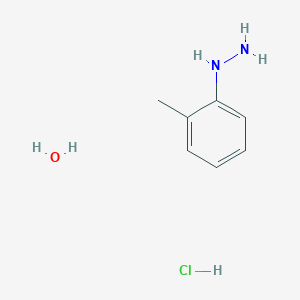
Ortho-tolylhydrazine hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Toluidine hydrazine hydrochloride is a widely used compound in scientific research. This compound is used in the synthesis of various organic compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of o-Toluidine hydrazine hydrochloride is not well understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in biochemical and physiological processes.
Biochemische Und Physiologische Effekte
O-Toluidine hydrazine hydrochloride has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have cytotoxic effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
O-Toluidine hydrazine hydrochloride is a useful compound for laboratory experiments. Its ability to inhibit the activity of enzymes and its cytotoxic effects on cancer cells make it a valuable tool in the study of enzyme kinetics and cancer biology. However, it should be noted that this compound can be toxic and should be handled with care.
Zukünftige Richtungen
There are many future directions for the study of o-Toluidine hydrazine hydrochloride. One area of research is the development of new catalysts using this compound. Another area of research is the study of its effects on various enzymes and proteins in the body. Additionally, the cytotoxic effects of this compound on cancer cells make it a promising candidate for the development of new cancer treatments.
In conclusion, o-Toluidine hydrazine hydrochloride is a valuable compound in scientific research. Its ability to inhibit the activity of enzymes and its cytotoxic effects on cancer cells make it a valuable tool in the study of enzyme kinetics and cancer biology. However, this compound should be handled with care due to its potential toxicity. There are many future directions for the study of o-Toluidine hydrazine hydrochloride, including the development of new catalysts and the study of its effects on various enzymes and proteins in the body.
Synthesemethoden
O-Toluidine hydrazine hydrochloride is synthesized by reacting o-Toluidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction yields o-Toluidine hydrazine hydrochloride as a crystalline solid.
Wissenschaftliche Forschungsanwendungen
O-Toluidine hydrazine hydrochloride is widely used in scientific research. This compound is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides. It is also used in the development of new catalysts and in the study of enzyme kinetics.
Eigenschaften
CAS-Nummer |
123334-17-8 |
|---|---|
Produktname |
Ortho-tolylhydrazine hydrochloride hydrate |
Molekularformel |
C7H13ClN2O |
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
(2-methylphenyl)hydrazine;hydrate;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH.H2O/c1-6-4-2-3-5-7(6)9-8;;/h2-5,9H,8H2,1H3;1H;1H2 |
InChI-Schlüssel |
GDHBEWJUENDAIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NN.O.Cl |
Kanonische SMILES |
CC1=CC=CC=C1NN.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



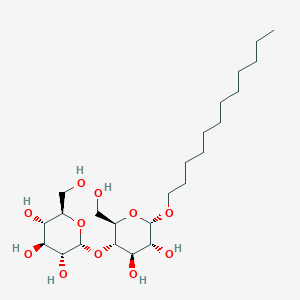
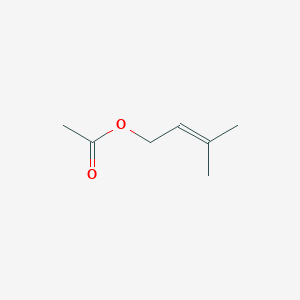
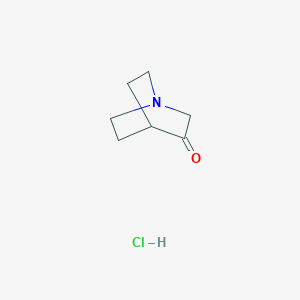
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
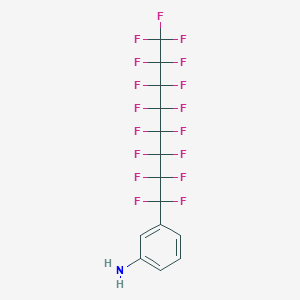
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)
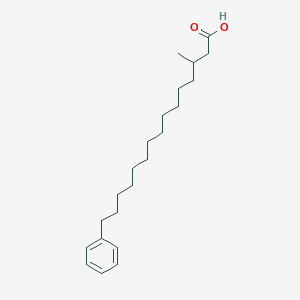
![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)
